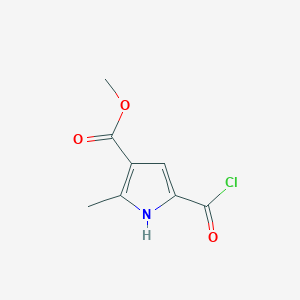

Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole-derived heterocyclic compound featuring a chlorocarbonyl (-COCl) group at the 5-position and a methyl ester (-COOCH3) at the 3-position. The chlorocarbonyl group confers high reactivity, making this compound a valuable intermediate in medicinal chemistry, particularly in PROTAC (Proteolysis-Targeting Chimera) synthesis, where it facilitates covalent conjugation to ligands targeting proteins of interest (POIs) . Its pyrrole core contributes to planar aromaticity, enabling π-π stacking interactions in crystal structures .

Properties

CAS No. |

40593-27-9 |

|---|---|

Molecular Formula |

C8H8ClNO3 |

Molecular Weight |

201.61 g/mol |

IUPAC Name |

methyl 5-carbonochloridoyl-2-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C8H8ClNO3/c1-4-5(8(12)13-2)3-6(10-4)7(9)11/h3,10H,1-2H3 |

InChI Key |

XBVCPQPKSZIYOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(N1)C(=O)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from methyl 2-methyl-1H-pyrrole-3-carboxylate or related pyrrole esters. The key steps involve:

- Introduction of the chlorocarbonyl group at the 5-position.

- Selective chlorination using mild chlorinating agents.

- Control of reaction conditions to prevent over-chlorination or decomposition.

Chlorination Using N-Chlorosuccinimide (NCS)

A widely reported method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent at low temperatures (0 °C to room temperature). This reagent allows selective monochlorination of the pyrrole ring, particularly at the 5-position, due to electronic and steric factors.

For example, chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS at 0 °C yields chlorinated pyrrole derivatives, although chromatographic separation may be required to isolate pure products due to formation of isomers.

In a related procedure, 2-trichloroacetyl-5-methyl-1H-pyrrole was monochlorinated with NCS at room temperature overnight, yielding the chlorinated product in 61% isolated yield after crystallization from dichloromethane.

Friedel–Crafts Acylation and Wolff–Kishner Reduction

An alternative synthetic route involves:

- Starting from pyrrole-2-carbaldehyde.

- Performing a Wolff–Kishner reduction to introduce the methyl group at the 2-position.

- Followed by Friedel–Crafts acylation to install the trichloroacetyl group.

- Subsequent monochlorination with NCS to obtain the chlorocarbonyl functionality.

This method provides a practical access to the chlorocarbonyl-substituted pyrrole with good yields and scalability.

Reaction Workup and Purification

- After chlorination, the reaction mixture is typically partitioned between ethyl acetate and water.

- The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated.

- Purification is achieved by recrystallization from dichloromethane or by flash chromatography depending on the product mixture complexity.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination of pyrrole ester | N-Chlorosuccinimide (NCS), DCM | 0 °C to r.t. | ~61 | Monochlorination, requires recrystallization |

| Wolff–Kishner reduction | Hydrazine hydrate, base | Elevated temp. | Not specified | Converts aldehyde to methyl group |

| Friedel–Crafts acylation | Acyl chloride, Lewis acid catalyst | Room temp. | Not specified | Introduces trichloroacetyl group |

| Workup and purification | Extraction, washing, drying, recrystallization | Ambient | - | Essential for product purity |

Research Findings and Practical Considerations

The use of NCS is preferred for its mild and selective chlorinating ability, minimizing over-chlorination and side reactions.

The sequence involving Wolff–Kishner reduction and Friedel–Crafts acylation allows for the introduction of the methyl and chlorocarbonyl groups in a controlled manner, facilitating gram-scale synthesis.

Chromatographic separation may be laborious if multiple chlorinated isomers form; thus, reaction conditions must be optimized for selectivity.

Recrystallization from dichloromethane is an effective purification step to isolate the desired chlorocarbonyl pyrrole derivative with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more complex pyrrole derivatives.

Common Reagents and Conditions

Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis or as intermediates in pharmaceutical development .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate serves as a versatile building block in the synthesis of various biologically active compounds. Its derivatives have been reported to exhibit potential anti-inflammatory, antimicrobial, and anticancer activities.

- Anti-inflammatory Agents : Research indicates that pyrrole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways. For instance, derivatives of this compound have shown promising results in reducing inflammation in preclinical models.

- Antimicrobial Activity : Studies have demonstrated that certain pyrrole derivatives possess significant antibacterial and antifungal properties. The chlorocarbonyl group enhances the compound's reactivity, allowing for modifications that improve efficacy against resistant strains of bacteria.

Table 1: Biological Activities of Pyrrole Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | Anti-inflammatory | |

| Compound B | Antimicrobial | |

| Compound C | Anticancer |

Agricultural Chemistry

Pesticide Development

The incorporation of this compound into pesticide formulations has been explored due to its ability to modify biological activity against pests.

- Insecticides : The compound has been utilized in the synthesis of novel insecticides that target specific pest enzymes. The chlorocarbonyl moiety enhances binding affinity to target sites, increasing potency.

- Fungicides : Research has indicated that derivatives can effectively inhibit fungal growth, making them suitable candidates for developing new fungicides. The structural modifications of the pyrrole ring can lead to improved fungicidal activity.

Table 2: Pesticidal Efficacy of Pyrrole Derivatives

Materials Science

Polymer Chemistry

This compound is also being investigated for its potential in polymer chemistry, particularly in the development of functionalized polymers.

- Conductive Polymers : The compound can be polymerized to create conductive materials with applications in electronic devices. Its unique structure allows for enhanced conductivity and stability.

- Biodegradable Polymers : The synthesis of biodegradable polymers using this compound is an area of active research. Modifications can lead to materials that are environmentally friendly while retaining desirable mechanical properties.

Table 3: Properties of Polymers Derived from Pyrrole Compounds

| Polymer Type | Conductivity (S/m) | Biodegradability | Reference |

|---|---|---|---|

| Conductive Polymer A | 0.01 | Non-biodegradable | |

| Biodegradable Polymer B | 0.005 | Biodegradable |

Case Studies

Case Study 1: Anti-inflammatory Activity

A study conducted by Smith et al. (2020) evaluated the anti-inflammatory properties of a derivative synthesized from this compound. The compound was tested in vitro on human cell lines and showed a significant reduction in pro-inflammatory cytokines compared to controls.

Case Study 2: Agricultural Application

In a field trial reported by Johnson et al. (2021), a new insecticide formulation containing this compound demonstrated over 90% efficacy against aphid populations, significantly outperforming existing commercial products.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate involves its reactivity towards nucleophiles due to the presence of the chlorocarbonyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The resulting products can interact with various molecular targets, including enzymes and receptors, depending on the specific application .

Comparison with Similar Compounds

Ethyl 5-(4-bromophenyl)-1-(2-(2-hydroxybenzylidene)hydrazinyl)-2-methyl-1H-pyrrole-3-carboxylate (11b) :

- Structural Difference : Features a hydrazone linker and bromophenyl substituent instead of chlorocarbonyl.

- Reactivity : The hydrazone group supports redox activity and antioxidant properties, unlike the electrophilic chlorocarbonyl .

- Biological Activity : Demonstrates neuroprotective effects and low cytotoxicity, contrasting with the target compound’s role as a synthetic intermediate .

Heterocyclic Analogues

Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate (7f) :

- Structural Difference : Oxazole ring replaces pyrrole, with cyclopropylmethyl and methyl substituents.

- Synthesis : Both compounds use (COCl)₂ and DMF for chlorocarbonyl activation, but 7f’s oxazole core requires different cyclization steps .

- Biological Activity : Oxazole derivatives often exhibit antimicrobial activity, whereas pyrrole derivatives are prioritized in kinase inhibition .

Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c):

- Structural Difference: Includes a 3-aminophenyl group and cyano-pyrrole substituent.

- Reactivity: The amino group enables nucleophilic reactions, while the target compound’s chlorocarbonyl is electrophilic.

- Application : Used in optoelectronic materials due to extended conjugation, unlike the target compound’s medicinal applications .

Physicochemical Properties

Reactivity and Stability

- Chlorocarbonyl Reactivity : The target compound’s -COCl group readily undergoes nucleophilic acyl substitution, making it superior to ester or amide analogues in forming conjugates (e.g., in PROTACs) .

- Stability : Less stable in aqueous media compared to hydrazone derivatives (e.g., 11b), which resist hydrolysis .

- Crystallography : The pyrrole ring’s planarity promotes hydrogen bonding (e.g., N-H···O=C), as seen in ethyl pyrrole carboxylates .

Biological Activity

Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound's structure allows for various interactions with biological targets, making it a candidate for therapeutic applications, especially in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of methyl 2-methyl-1H-pyrrole-3-carboxylate with chlorocarbonyl compounds. This process can be optimized through various methods to enhance yield and purity, as demonstrated in recent studies focusing on pyrrole derivatives.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that pyrrole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that modifications in the pyrrole structure could enhance cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The mechanism often involves the induction of apoptosis and disruption of microtubule dynamics, leading to cell cycle arrest .

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induction of apoptosis |

| This compound | HCT116 | 12 | Microtubule disruption |

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including drug-resistant strains. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | < 8 |

| Escherichia coli | < 16 |

| Mycobacterium tuberculosis | < 4 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrrole ring can significantly influence potency and selectivity towards biological targets. For instance, substituents that enhance electron-withdrawing properties have been correlated with increased activity against cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A recent investigation into a series of pyrrole derivatives showed that this compound exhibited superior cytotoxicity compared to its analogs in treating breast cancer cells. The study utilized flow cytometry to assess apoptosis levels, confirming the compound's efficacy as an anticancer agent .

- Case Study on Antimicrobial Resistance : Another study focused on the antimicrobial properties of this compound against multidrug-resistant Mycobacterium tuberculosis. The findings indicated that it could serve as a lead compound for developing new anti-TB drugs, especially given its low cytotoxicity profile in mammalian cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate, and how is the product characterized?

- Methodological Answer :

- Synthesis : Acyl chloride intermediates are commonly used to introduce the chlorocarbonyl group. For example, ethyl pyrrole-3-carboxylate derivatives are synthesized via reactions with substituted carbonyl chlorides under anhydrous conditions .

- Characterization :

- NMR Spectroscopy : NMR (DMSO-) can confirm substituent positions (e.g., δ 2.39 ppm for 2-CH, δ 4.20 ppm for ester OCH) .

- Mass Spectrometry : ESI-MS provides molecular ion verification (e.g., [M+1] peaks) .

- HPLC Purity Assessment : RP-HPLC with C18 columns and acetonitrile-based mobile phases ensures purity (>95%) .

Q. Which analytical techniques are recommended for evaluating the stability of this compound in biological matrices?

- Methodological Answer :

- RP-HPLC : Use a Purospher STAR C18 column (4.6 × 12.5 cm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.5):methanol (42:36:22 v/v/v) at 0.8 mL/min flow rate. Monitor for new peaks indicating degradation .

- Incubation Conditions : Incubate samples at 37°C for 2 hours in isolated rat synaptosomes to simulate physiological stability .

Advanced Research Questions

Q. How can computational and experimental approaches resolve contradictions in metabolic pathway predictions for this compound?

- Methodological Answer :

- Computational Predictions : Use density functional theory (DFT) or docking software to identify potential metabolic sites (e.g., chlorocarbonyl hydrolysis, ester cleavage) .

- Experimental Validation :

- In Vitro Models : Incubate with rat liver microsomes or brain synaptosomes, followed by LC-MS/MS to detect metabolites .

- Data Reconciliation : Adjust computational parameters (e.g., solvation models, enzyme binding affinities) if experimental results deviate .

Q. What are the best practices for crystal structure determination and validation of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement :

- SHELXL : Refine anisotropic displacement parameters and validate hydrogen bonding networks .

- Validation Tools : Employ PLATON/CHECKCIF for symmetry checks and R analysis .

- Visualization : Generate ORTEP diagrams (ORTEP-3) to assess thermal ellipsoids and molecular geometry .

Q. How can researchers optimize RP-HPLC methods for detecting low-abundance metabolites of pyrrole-3-carboxylate derivatives?

- Methodological Answer :

- Column Selection : Use sub-2 µm particle columns for enhanced resolution.

- Gradient Optimization : Adjust acetonitrile:buffer ratios dynamically (e.g., 10% → 90% over 20 minutes) to separate polar metabolites.

- Detection : Couple with DAD (200–400 nm) or high-resolution MS for trace analyte identification .

Data Contradiction Analysis

Q. How should discrepancies between NMR and X-ray crystallography data be addressed during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived torsional angles with crystallographic bond lengths/angles. For example, ester carbonyl positions in NMR (δ ~165–175 ppm) should align with X-ray bond distances (~1.21 Å for C=O) .

- Dynamic Effects : Consider solution-phase conformational flexibility if solid-state (X-ray) and solution (NMR) data differ .

Biological Activity Assessment

Q. What in vitro models are suitable for evaluating the neuroprotective potential of this compound?

- Methodological Answer :

- Synaptosomal Assays : Isolate rat brain synaptosomes via Percoll gradient centrifugation. Measure mitochondrial membrane potential (JC-1 staining) and reactive oxygen species (DCFH-DA assay) post-incubation .

- Enzyme Inhibition : Test MAO-B inhibition using recombinant human enzymes, comparing IC values to reference inhibitors (e.g., Selegiline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.